![molecular formula C7H6N4O2 B1305539 3-Amino-5-nitroindazole CAS No. 41339-17-7](/img/structure/B1305539.png)
3-Amino-5-nitroindazole
Overview
Description
3-Amino-5-nitroindazole is a synthetic derivative of indazole, a heterocyclic aromatic organic compound . It is part of the group of organic compounds consisting of an imidazole ring with at least one nitro group substituent .
Synthesis Analysis
The synthesis of 3-Amino-5-nitroindazole involves a nitration reaction with a mixture of nitric acid and sulfuric acid to give 5-nitroimidazole . Another method involves the selective oxidation of 3,5-diamino-1,2,4-triazole (DAT) to 3-amino-5-nitro-1,2,4-triazole (ANTA) in high yields .Molecular Structure Analysis
The molecular formula of 3-Amino-5-nitroindazole is C7H6N4O2. Its average mass is 178.148 Da and its monoisotopic mass is 178.049072 Da .Chemical Reactions Analysis
The compound 5-nitroindazole has shown potential to bind multiple targets, and its higher doses might block multiple targets together, leading to the shrinking of lung cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-5-nitroindazole include a molecular formula of C7H6N4O2, an average mass of 178.148 Da, and a monoisotopic mass of 178.049072 Da .Scientific Research Applications
Antimicrobial Agents
3-Amino-5-nitroindazole derivatives have been found to exhibit antimicrobial activity against eight Gram-positive and Gram-negative bacteria . Their activity exceeded those of ampicillin and (for the majority of compounds) streptomycin . The most sensitive bacterium was S. aureus, while L. monocytogenes was the most resistant .
Antifolate Agents
Diazine alkaloids, which include 3-Amino-5-nitroindazole, are reported to exhibit antifolate activity . Antifolates are a type of antimetabolite that can inhibit the synthesis of nucleotides, thereby preventing cell division and growth.
Anticancer Agents
3-Amino-5-nitroindazole and its derivatives have been found to have anticancer properties . For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antiallergic Agents
Diazines, including 3-Amino-5-nitroindazole, have been reported to have antiallergic properties . They can inhibit the release of histamine, a compound that is released by cells in response to allergic and inflammatory reactions.
Tyrosine Kinase Inhibitors
3-Amino-5-nitroindazole derivatives have been found to inhibit tyrosine kinases . Tyros
Safety And Hazards
properties
IUPAC Name |
5-nitro-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZRTDLKPZAFDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389689 | |
Record name | 3-AMINO-5-NITROINDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-nitroindazole | |
CAS RN |
41339-17-7 | |
Record name | 3-AMINO-5-NITROINDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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